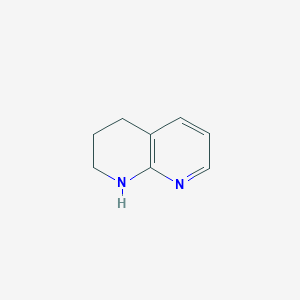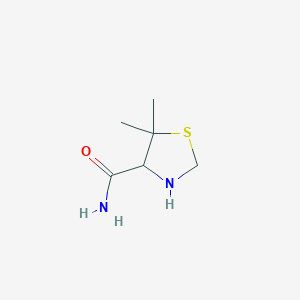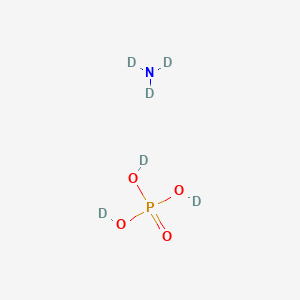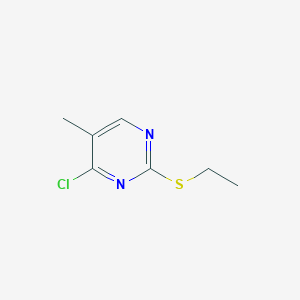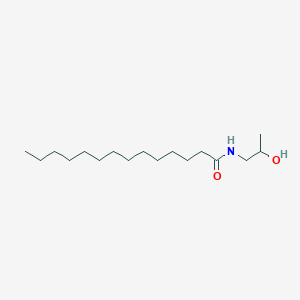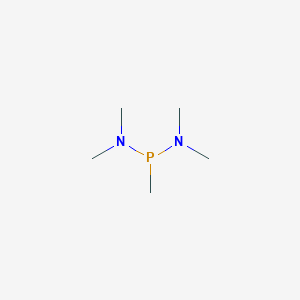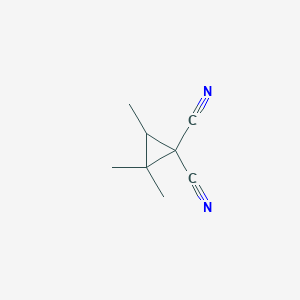
Synepirin 500
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synepirin 500 is a chemical compound that belongs to the class of sympathomimetic amines. It is widely used in scientific research as a tool to study the effects of adrenergic stimulation on various biological systems. This compound is a potent stimulant that activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolic rate.
Mécanisme D'action
Synepirin 500 acts by stimulating the release of norepinephrine and epinephrine from sympathetic nerve endings. These neurotransmitters bind to adrenergic receptors on various target tissues, leading to a cascade of biochemical and physiological effects. The activation of adrenergic receptors results in increased heart rate, blood pressure, and metabolic rate. This compound also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases the release of norepinephrine and epinephrine from sympathetic nerve endings, leading to increased heart rate, blood pressure, and metabolic rate. This compound also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream. It increases the levels of glucose and lactate in the bloodstream, which provides energy to the body during periods of stress.
Avantages Et Limitations Des Expériences En Laboratoire
Synepirin 500 has several advantages for lab experiments. It is a potent and selective adrenergic agonist that can be used to study the effects of sympathetic nervous system activation on various biological systems. It is also relatively easy to synthesize and has a high purity yield. However, this compound has some limitations for lab experiments. It is a potent stimulant that can cause adverse effects on the cardiovascular system if not used appropriately. It is also not suitable for long-term studies due to its potential for toxicity.
Orientations Futures
There are several future directions for the study of Synepirin 500. One area of research is the development of new adrenergic agonists with improved selectivity and safety profiles. Another area of research is the study of the effects of this compound on different biological systems, such as the immune system and the central nervous system. Additionally, the development of new analytical methods for the detection and quantification of this compound in biological samples will facilitate its use in pharmacokinetic and pharmacodynamic studies.
Conclusion
This compound is a potent adrenergic agonist that is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It has several advantages for lab experiments, such as its potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential for toxicity and adverse effects on the cardiovascular system. Future research on this compound will focus on the development of new adrenergic agonists with improved safety profiles and the study of its effects on different biological systems.
Méthodes De Synthèse
The synthesis of Synepirin 500 involves the condensation of 2-amino-5-methylhexane with pyruvic acid. The resulting compound is then subjected to a series of chemical reactions to produce this compound. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the chemical reactions.
Applications De Recherche Scientifique
Synepirin 500 is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It is commonly used in studies involving cardiovascular function, metabolism, and thermogenesis. This compound is also used in the study of drug interactions and drug metabolism.
Propriétés
| 13358-11-7 | |
Formule moléculaire |
C22H35NO2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3 |
Clé InChI |
MVKYQJHRHHQPDM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
SMILES canonique |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
| 13358-11-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


